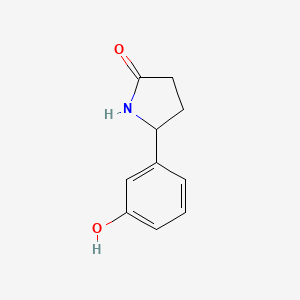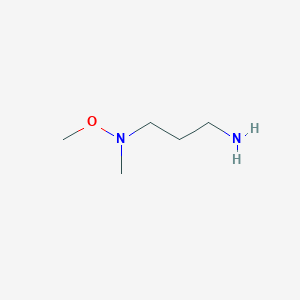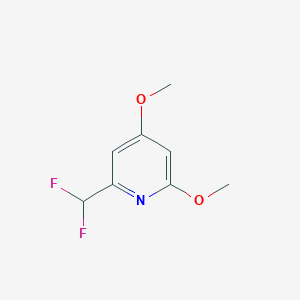
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic compound that features an oxolane ring substituted with an imidazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is widely used for the commercial production of imidazoles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
化学反应分析
Types of Reactions
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents. The reactions are often carried out under ambient conditions, which makes them environmentally friendly and suitable for large-scale production .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quaternary ammonium cations, which are significant for drug development .
科学研究应用
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating molecular interactions.
Industry: It is used in the production of pharmaceuticals and other industrial products.
作用机制
The mechanism of action of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity and function. This interaction can affect various biological processes and pathways, making the compound useful for therapeutic applications .
相似化合物的比较
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Synthetic Compounds with Biological Activity Similar to Deoxycorticosterone: These compounds have similar molecular architecture and biological activity.
Uniqueness
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific structure, which includes an oxolane ring and an imidazole group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H13ClN2O3 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
(2S,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI 键 |
XKXQJNDIVXUHME-WSZWBAFRSA-N |
手性 SMILES |
C1CO[C@@H]([C@@H]1CN2C=CN=C2)C(=O)O.Cl |
规范 SMILES |
C1COC(C1CN2C=CN=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)

![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)

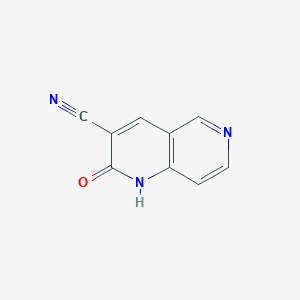
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
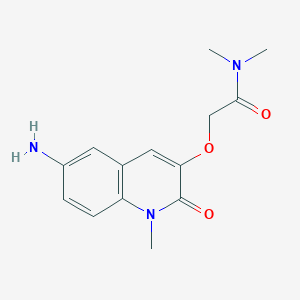
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
